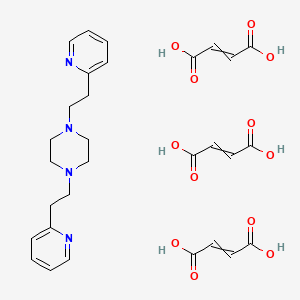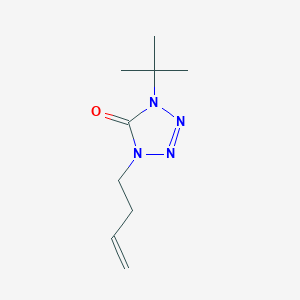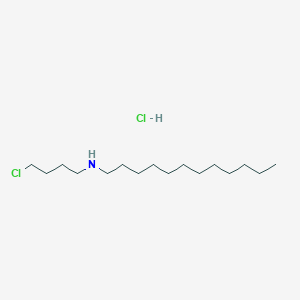
N-(4-chlorobutyl)dodecan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobutyl)dodecan-1-amine;hydrochloride is a chemical compound with the molecular formula C16H34ClN. It is a derivative of dodecanamine, where a 4-chlorobutyl group is attached to the nitrogen atom. This compound is typically used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobutyl)dodecan-1-amine;hydrochloride typically involves the reaction of dodecanamine with 1-chloro-4-butane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobutyl)dodecan-1-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: The compound can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of N-(4-substituted butyl)dodecan-1-amine derivatives.
Oxidation: Formation of N-(4-chlorobutyl)dodecanamide or nitriles.
Reduction: Formation of N-(4-aminobutyl)dodecan-1-amine.
Scientific Research Applications
N-(4-chlorobutyl)dodecan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-(4-chlorobutyl)dodecan-1-amine;hydrochloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dodecanamine: The parent compound, lacking the 4-chlorobutyl group.
N-(4-bromobutyl)dodecan-1-amine: Similar structure but with a bromine atom instead of chlorine.
N-(4-hydroxybutyl)dodecan-1-amine: Contains a hydroxyl group instead of chlorine.
Uniqueness
N-(4-chlorobutyl)dodecan-1-amine;hydrochloride is unique due to the presence of the 4-chlorobutyl group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific interactions with biological membranes or in the synthesis of specialized organic compounds.
Properties
CAS No. |
88090-21-5 |
|---|---|
Molecular Formula |
C16H35Cl2N |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(4-chlorobutyl)dodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H34ClN.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17;/h18H,2-16H2,1H3;1H |
InChI Key |
XRDZVUSLRCVHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




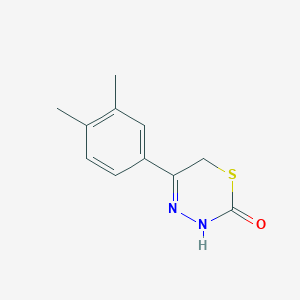

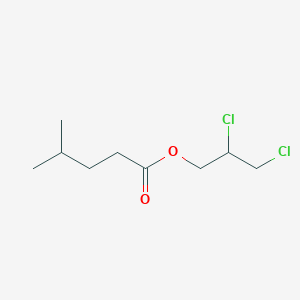
![4-Chloro-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14387317.png)

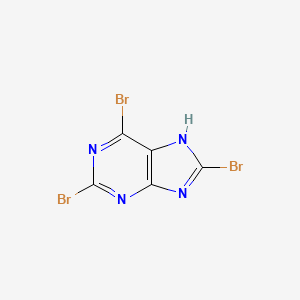
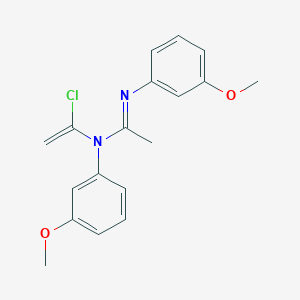
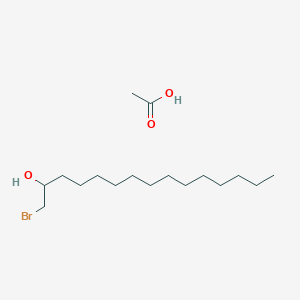

![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)
